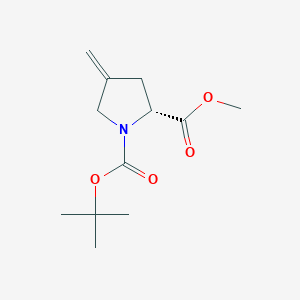

(R)-1-Tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate

CAS No.: 256488-01-4

Cat. No.: VC8427999

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 256488-01-4 |

|---|---|

| Molecular Formula | C12H19NO4 |

| Molecular Weight | 241.28 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R)-4-methylidenepyrrolidine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C12H19NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h9H,1,6-7H2,2-5H3/t9-/m1/s1 |

| Standard InChI Key | CEEDNDKFZGTXOZ-SECBINFHSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC(=C)C[C@@H]1C(=O)OC |

| SMILES | CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)OC |

Introduction

(R)-1-Tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate is a chemical compound with a molecular formula of CHNO and a molecular weight of 241.28 g/mol. It is a derivative of pyrrolidine, a five-membered ring structure, which is commonly used in organic synthesis and pharmaceutical applications. This compound is particularly noted for its potential use in the synthesis of more complex molecules, often serving as an intermediate in the production of pharmaceuticals or other biologically active compounds.

Synthesis and Applications

The synthesis of (R)-1-Tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate typically involves the use of protected amino acids or their derivatives. The tert-butyl group serves as a protecting group for the nitrogen atom, while the methyl ester group can be easily hydrolyzed to form a carboxylic acid. This versatility makes it a valuable intermediate in peptide synthesis and other organic transformations.

Synthesis Pathway:

-

Starting Materials: Protected amino acids or their derivatives.

-

Reaction Conditions: Typically involves the use of mild bases and solvents like dichloromethane or tetrahydrofuran.

-

Purification Methods: Recrystallization or chromatography.

Biological and Pharmaceutical Significance

While specific biological activities of (R)-1-Tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate are not widely documented, compounds with similar structures are often explored for their potential in drug development. The presence of a pyrrolidine ring and functional groups like esters and methylene groups can contribute to biological activity, such as enzyme inhibition or receptor binding.

Safety and Handling

Handling (R)-1-Tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate requires standard laboratory precautions. It is important to store it in a cool, dry place and avoid exposure to moisture or strong bases, which could lead to hydrolysis or other unwanted reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume